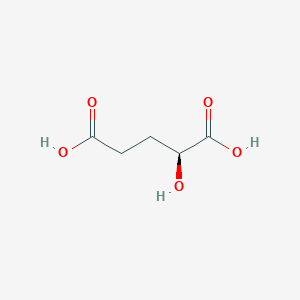

Acide (2S)-2-hydroxypentanedioïque

Vue d'ensemble

Description

L’acide L-2-hydroxyglutarique (L-2-HG) est un métabolite chiral qui existe sous deux formes énantiomères : L-2-HG et D-2-HG. Ces isomères images en miroir jouent des rôles distincts dans différents contextes physiologiques. L-2-HG est principalement associé aux processus cellulaires normaux, tandis que D-2-HG est impliqué dans certains cancers en raison de mutations dans les enzymes isocitrate déshydrogénase (IDH) .

Applications De Recherche Scientifique

L-2-HG has diverse applications:

Epigenetics: It affects histone and DNA methylation, influencing gene expression.

Cancer Research: L-2-HG is linked to brain tumors and leukodystrophy.

Metabolic Studies: Used as a marker for metabolic disorders.

Mécanisme D'action

L-2-HG module les modifications épigénétiques en inhibant les désméthylases d’histones. Il entre en compétition avec l’α-KG comme co-substrat, affectant la structure de la chromatine et la régulation des gènes.

Analyse Biochimique

Biochemical Properties

(2S)-2-hydroxypentanedioic acid participates in several key biochemical reactions. It is a substrate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy through the oxidation of acetyl-CoA . In this cycle, (2S)-2-hydroxypentanedioic acid is converted into fumarate by the enzyme malate dehydrogenase. This reaction also involves the reduction of NAD+ to NADH .

Cellular Effects

The presence of (2S)-2-hydroxypentanedioic acid influences various cellular processes. It plays a vital role in cellular respiration, contributing to the production of ATP, the primary energy currency of the cell . It also impacts cell signaling pathways and gene expression, particularly those related to energy metabolism .

Molecular Mechanism

The molecular mechanism of (2S)-2-hydroxypentanedioic acid primarily involves its role in the TCA cycle. It binds to the active site of the enzyme malate dehydrogenase, which catalyzes its conversion to fumarate. This reaction is a key step in the TCA cycle, facilitating the transfer of electrons to NAD+, resulting in the formation of NADH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-2-hydroxypentanedioic acid can change over time. For instance, its stability can be influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in in vitro or in vivo studies, particularly in relation to energy metabolism .

Dosage Effects in Animal Models

The effects of (2S)-2-hydroxypentanedioic acid can vary with different dosages in animal models Lower doses may have minimal impact, while higher doses could potentially lead to acidosis

Metabolic Pathways

(2S)-2-hydroxypentanedioic acid is involved in the TCA cycle, a central metabolic pathway. It interacts with several enzymes in this pathway, including malate dehydrogenase . Its presence can influence metabolic flux, potentially affecting the levels of other metabolites in the cycle .

Transport and Distribution

(2S)-2-hydroxypentanedioic acid is transported within cells and tissues via various mechanisms . It can be transported across the mitochondrial membrane, where it participates in the TCA cycle . The distribution of (2S)-2-hydroxypentanedioic acid within cells and tissues can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of (2S)-2-hydroxypentanedioic acid is primarily within the mitochondria, where it participates in the TCA cycle . It may be directed to this organelle through specific targeting signals or post-translational modifications. The localization of (2S)-2-hydroxypentanedioic acid can influence its activity and function within the cell .

Méthodes De Préparation

Voies de synthèse : L-2-HG peut être synthétisé par diverses voies, notamment :

Conversion enzymatique : L-2-HG est produit enzymatiquement à partir de l’acide α-cétoglutarique (α-KG) par la L-2-HG déshydrogénase (L2HGDH).

Synthèse chimique : Les méthodes chimiques impliquent la réduction de l’α-KG en utilisant des agents réducteurs spécifiques.

Production industrielle : La production à l’échelle industrielle de L-2-HG n’est pas courante en raison de ses applications limitées. Des quantités de qualité recherche peuvent être obtenues par synthèse chimique ou fermentation microbienne.

Analyse Des Réactions Chimiques

Réactions : L-2-HG participe à plusieurs réactions :

Oxydation : L-2-HG peut être oxydé en α-KG.

Réduction : Il peut être réduit à nouveau en L-2-HG à partir de l’α-KG.

Substitution : L-2-HG peut subir des réactions de substitution nucléophile.

Réduction : Borohydrure de sodium (NaBH₄) ou autres agents réducteurs.

Oxydation : Agents oxydants comme le permanganate de potassium (KMnO₄).

Substitution : Divers nucléophiles (par exemple, des amines, des alcools).

Principaux produits : Le principal produit de la réduction de L-2-HG est L-2-HG lui-même. L’oxydation donne l’α-KG.

4. Applications de la recherche scientifique

L-2-HG a des applications diverses :

Epigénétique : Il affecte la méthylation des histones et de l’ADN, influençant l’expression des gènes.

Recherche sur le cancer : L-2-HG est lié aux tumeurs cérébrales et à la leucodystrophie.

Études métaboliques : Utilisé comme marqueur des troubles métaboliques.

Comparaison Avec Des Composés Similaires

L’unicité de L-2-HG réside dans son contexte physiologique. Contrairement au D-2-HG que l’on trouve dans les cellules cancéreuses, L-2-HG joue des rôles essentiels dans les processus cellulaires normaux.

Propriétés

IUPAC Name |

(2S)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020882 | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13095-48-2 | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

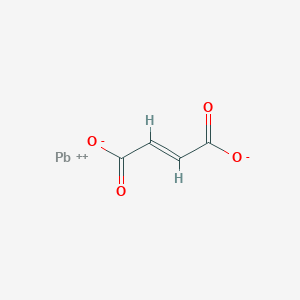

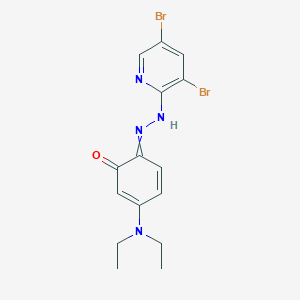

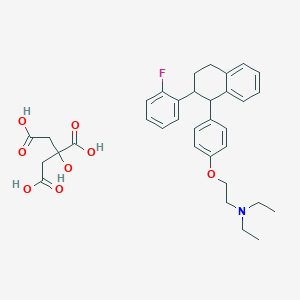

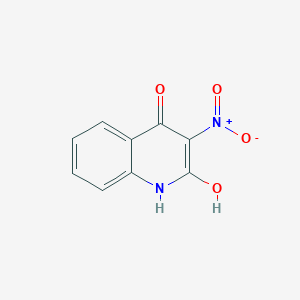

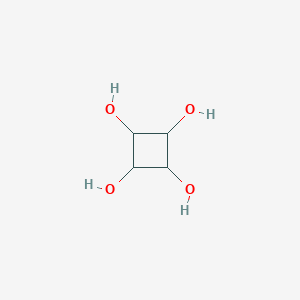

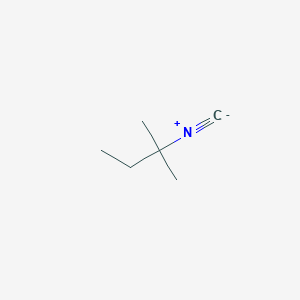

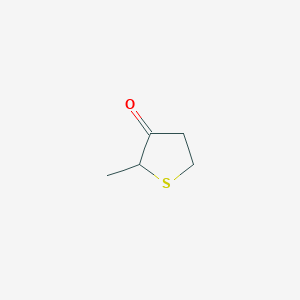

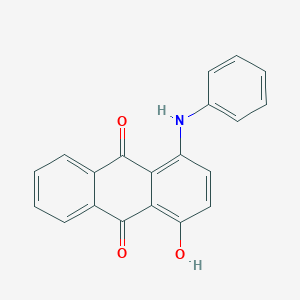

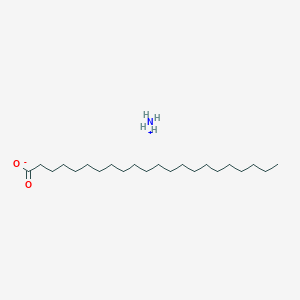

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)